molecular formula C24H25N7O3 B6082840 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine

Numéro de catalogue B6082840
Poids moléculaire: 459.5 g/mol
Clé InChI: OTCABNWUAHMEDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine, commonly known as BPT or BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPT has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mécanisme D'action

BPT binds to the active site of glutaminase and inhibits its activity by preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell growth and survival. BPT-induced glutamine depletion also leads to an increase in oxidative stress and DNA damage, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
BPT has been shown to induce glutamine depletion and inhibit cell proliferation in various cancer cell lines, including breast, lung, prostate, and pancreatic cancer. BPT has also been reported to reduce tumor growth and metastasis in animal models of cancer. However, BPT has been found to have minimal effects on normal cells, indicating its potential as a selective anticancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

BPT is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. BPT can be used in various assays to measure glutaminase activity and glutamine consumption in cancer cells. However, BPT has some limitations, including its low solubility in water and its potential to form insoluble aggregates in cell culture media.

Orientations Futures

BPT has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Moreover, BPT has potential applications beyond cancer treatment, including the treatment of neurodegenerative diseases and metabolic disorders. Future research should focus on developing more potent and selective glutaminase inhibitors, as well as identifying biomarkers for patient selection and monitoring. Additionally, the combination of BPT with other anticancer drugs and immunotherapies should be explored to enhance its therapeutic potential.
In conclusion, BPT is a promising therapeutic agent for cancer treatment, with a unique mechanism of action and minimal effects on normal cells. Its potential applications in other diseases and its use as a research tool make it a valuable compound for the scientific community. Ongoing research and clinical trials will shed light on its safety and efficacy and pave the way for its future use in clinical practice.

Méthodes De Synthèse

BPT can be synthesized through a multistep process involving the condensation of 2-aminobenzoxazole with 4-(4-chlorobenzyl)morpholine, followed by the reaction with 1,3,5-triazine-2,4-diamine. The final product is obtained after purification and characterization through various spectroscopic techniques.

Applications De Recherche Scientifique

BPT has been extensively studied for its potential as a therapeutic agent for cancer treatment. Glutaminase is overexpressed in several types of cancer cells, and its inhibition can lead to decreased cell proliferation and increased cell death. BPT has shown promising results in preclinical studies as a single agent or in combination with other anticancer drugs. Moreover, BPT has been reported to enhance the efficacy of radiotherapy and chemotherapy in cancer cells.

Propriétés

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-2-4-20-19(3-1)26-21(34-20)17-5-7-18(8-6-17)25-22-27-23(30-9-13-32-14-10-30)29-24(28-22)31-11-15-33-16-12-31/h1-8H,9-16H2,(H,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCABNWUAHMEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.